molecular formula C10H11NO B1620600 3-(2-Methylphenoxy)propanenitrile CAS No. 25268-05-7

3-(2-Methylphenoxy)propanenitrile

Cat. No.: B1620600
CAS No.: 25268-05-7
M. Wt: 161.2 g/mol
InChI Key: QNJKMBLSQHRIRU-UHFFFAOYSA-N
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Description

3-(2-Methylphenoxy)propanenitrile is an organic compound with the molecular formula C10H11NO. It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with a 2-methylphenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenoxy)propanenitrile typically involves the reaction of 2-methylphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloropropanenitrile, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenoxy)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylphenoxy)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Methylphenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenoxy group can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylphenoxy)propanenitrile is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(2-methylphenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJKMBLSQHRIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368188
Record name 3-(2-methylphenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25268-05-7
Record name 3-(2-methylphenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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